seco Rapamycin Sodium Salt

Catalog No.
S003092
CAS No.
148554-65-8
M.F
C51H78NNaO13
M. Wt
936.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
seco Rapamycin Sodium Salt

CAS Number

148554-65-8

Product Name

seco Rapamycin Sodium Salt

IUPAC Name

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate

Molecular Formula

C51H78NNaO13

Molecular Weight

936.2 g/mol

InChI

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1

InChI Key

DNMSBJYMPJMFNS-OWGFPTNRSA-M

SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]

Synonyms

[2R-[2α,2(S*),3α,6β[2S*,3E,5E,7E,9S*,11R*,13R*,14R*,15E,7R*,19E,21R*,22(1S*,3R*,4R*)]]]-1-[oxo[tetrahydro-2-hydroxy-6-[14-hydroxy-22-(4-hydroxy-3methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaenyl]-3-m

Canonical SMILES

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+]

Isomeric SMILES

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+]

Rapamycin is a natural macrolide immunosuppressant that activates mTORC1. Seco Rapamycin (sodium salt) is a nonenzyme-dependent degradation product of rapamycin resulting from ester hydration followed by dehydration. It has less than 4% of the potency of rapamycin in a thymocyte proliferation assay. Rapamycin quickly degrades to two ring-opened products, including seco rapamycin, in the cytoplasm or in homogenates of Caco-2 cells. Like rapamycin, seco rapamycin is secreted from cells by P-glycoprotein and metabolized to a common dihydro species. While seco rapamycin poorly activates mTOR, it mimics rapamycin in its ability to inhibit the proteasome.
Seco-rapamycin is the first in vivo open-ring metabolite of rapamycin that does not affect mTOR, inhibit the ChT-L (D) (IC50>20 μM)and PGPH (E) (IC50=6.45 ± 0.78 μM) peptidases, and activate the T-L (F) peptidase. IC50 value: 6.45 ± 0.78 uMTarget: PGPH (E)in vitro: The efficiency of inhibition or activation by Seco-rapamycin is lower than that by Rapamycin, but still only 5 μM of the former is sufficient to induce nearly a 50% inhibition of the postacidic cleavages or almost a 2-fold activation of postbasic (T-L) cleavages.

Seco Rapamycin Sodium Salt

Known Applications

Seco Rapamycin Sodium Salt, also known as Secorapamycin A monosodium, is a derivative of rapamycin, a natural macrolide antibiotic with immunosuppressive properties. This compound is characterized by an open-ring structure, which distinguishes it from its parent compound, rapamycin. The molecular formula of Seco Rapamycin Sodium Salt is C₅₁H₇₈NNaO₁₃, and it has a molecular weight of approximately 883.16 g/mol. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biological applications .

  • Unlike Rapamycin, Seco Rapamycin is reported to have minimal effect on the mTOR pathway, a crucial signaling cascade regulating cell growth and proliferation [].
  • Interestingly, Seco Rapamycin retains some of Rapamycin's ability to inhibit the proteasome, a cellular complex responsible for protein degradation []. The mechanism behind this specific activity remains under investigation.
  • Information on the safety profile of Seco Rapamycin Sodium Salt is scarce in scientific literature. As a derivative of Rapamycin, it's advisable to handle it with caution and follow standard laboratory safety procedures for potentially bioactive compounds.
  • Rapamycin itself exhibits immunosuppressive properties and can cause side effects. It's crucial to treat Seco Rapamycin Sodium Salt with similar caution until further research clarifies its safety profile.
Typical of macrolides. These may include:

  • Hydrolysis: In aqueous environments, the ester bonds within the compound can undergo hydrolysis, leading to the formation of free acids and alcohols.
  • Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions that can modify the compound's structure and biological activity.
  • Complexation: Seco Rapamycin can form complexes with metal ions, which may influence its pharmacokinetic properties and biological interactions .

Seco Rapamycin Sodium Salt exhibits significant biological activity primarily through its immunosuppressive effects. It functions by inhibiting the mammalian target of rapamycin (mTOR), a critical regulator of cell growth and proliferation. This inhibition leads to:

  • Immunosuppression: Reducing T-cell activation and proliferation, making it valuable in organ transplantation.
  • Antitumor Effects: Exhibiting potential anticancer properties by inhibiting tumor cell growth and inducing apoptosis in various cancer cell lines .

Additionally, studies suggest that Seco Rapamycin may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases.

The synthesis of Seco Rapamycin Sodium Salt typically involves the following methods:

  • Chemical Modification: Starting from rapamycin, chemical modifications are performed to open the lactone ring. This may involve specific reagents that facilitate ring cleavage.
  • Salt Formation: The sodium salt is formed by neutralizing the acid form of Seco Rapamycin with sodium hydroxide or sodium carbonate, enhancing its solubility for biological applications.
  • Purification: The product is purified through chromatographic techniques to ensure high purity levels suitable for research and clinical use .

Seco Rapamycin Sodium Salt has diverse applications in various fields:

  • Pharmaceutical Research: Used extensively in studies related to immunosuppression and cancer therapy.
  • Transplant Medicine: Employed as an immunosuppressant to prevent organ rejection in transplant patients.
  • Neuroscience: Investigated for potential neuroprotective effects and its role in treating neurodegenerative disorders .
  • Cell Biology: Utilized in studies concerning cell growth regulation and metabolic pathways.

Interaction studies involving Seco Rapamycin Sodium Salt reveal its complex behavior with various biological molecules:

  • Protein Binding: It has been shown to interact with several proteins involved in cell signaling pathways, particularly those related to mTOR signaling.
  • Drug Interactions: Research indicates potential interactions with other immunosuppressants and chemotherapeutic agents, necessitating careful consideration during co-administration .
  • Metabolic Pathways: Studies highlight its influence on metabolic pathways linked to lipid metabolism and autophagy processes.

Similar Compounds

Seco Rapamycin Sodium Salt shares similarities with several other compounds, particularly within the macrolide class. Here is a comparison highlighting its uniqueness:

CompoundStructure TypePrimary UseUnique Features
RapamycinClosed-ring macrolideImmunosuppressantOriginal compound with broader activity
EverolimusClosed-ring derivativeCancer treatmentMore potent mTOR inhibitor
TemsirolimusClosed-ring derivativeCancer treatmentWater-soluble prodrug
SirolimusClosed-ring macrolideImmunosuppressantSimilar mechanism but different pharmacokinetics

Seco Rapamycin Sodium Salt is unique due to its open-ring structure, which may confer distinct pharmacological properties compared to these similar compounds. Its specific interactions with mTOR pathways make it an intriguing candidate for further research in both immunology and oncology contexts .

Molecular Structure and Formula

Chemical Composition (C51H78NNaO13)

seco Rapamycin Sodium Salt represents a chemically modified derivative of the macrolide immunosuppressant rapamycin, characterized by a distinct molecular formula of C51H78NNaO13 [1] [2]. The compound exhibits a molecular weight of 936.15 grams per mole, reflecting the incorporation of a sodium cation into the degraded rapamycin structure [6]. This molecular composition distinguishes it from the parent compound rapamycin, which possesses the formula C51H79NO13 with a molecular weight of 914.2 grams per mole [7].

The structural transformation from rapamycin to seco rapamycin sodium salt involves the addition of a sodium atom while maintaining the core carbon, nitrogen, and oxygen framework [1] [2]. The compound contains fifty-one carbon atoms, seventy-eight hydrogen atoms, one nitrogen atom, one sodium atom, and thirteen oxygen atoms, establishing its identity as a sodium salt derivative of the ring-opened rapamycin metabolite [2] [6].

Open-Ring Conformation

The defining structural characteristic of seco rapamycin sodium salt is its open-ring conformation, which results from the cleavage of the macrocyclic lactone structure present in rapamycin [4]. This ring-opening process occurs through hydrolysis of the ester bond within the 31-membered macrocyclic structure, leading to the formation of a linear chain molecule [4] [13]. The degradation pathway involves two sequential steps: initial ester hydration under alkaline conditions, followed by dehydration under mild acidic conditions .

Research demonstrates that the ring-opening mechanism proceeds through specific reaction parameters, with ester hydration occurring at pH 9-11 at 37°C for 24-48 hours, achieving yields of 65-75% . The subsequent dehydration step takes place at pH 4-6 at 25°C for 12-24 hours, resulting in yields of 80-85% . The final sodium salt formation occurs at pH 7-8 at 4°C for 1-2 hours with greater than 95% yield .

Stereochemical Configuration

The stereochemical configuration of seco rapamycin sodium salt maintains multiple chiral centers inherited from the parent rapamycin molecule [1] [4]. The compound preserves fifteen stereocenters throughout the ring-opening process, with the stereochemistry remaining largely intact despite the structural modification [4]. The systematic nomenclature reflects this complex stereochemistry: sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate [1].

The preservation of stereochemical integrity during ring-opening ensures that the compound maintains specific spatial arrangements critical for molecular recognition and binding properties [4]. The configuration includes multiple double bonds with defined E/Z geometry, particularly within the pentaene chain system [1] [4].

Physical and Physicochemical Properties

Melting Point and Thermal Characteristics

Limited thermal characterization data exists specifically for seco rapamycin sodium salt, with most thermal studies focusing on the parent compound rapamycin [8] [9]. Rapamycin exhibits a melting point range of 183-185°C, providing a reference point for understanding the thermal behavior of related compounds [9] [12]. The sodium salt formation and open-ring structure of seco rapamycin sodium salt likely influences its thermal properties compared to the parent macrocyclic compound [8].

The thermal stability of seco rapamycin sodium salt appears enhanced compared to rapamycin under certain conditions, as evidenced by degradation kinetic studies showing slower decomposition rates for the ring-opened isomer [4] [13]. Research indicates that secorapamycin degradation occurs significantly slower than rapamycin under identical aqueous conditions, suggesting improved thermal stability in the open-ring configuration [4] [13].

Solubility Profile in Various Solvents

seco Rapamycin Sodium Salt demonstrates enhanced solubility characteristics compared to rapamycin due to its ionic nature and structural modifications [10]. The compound exhibits solubility in organic solvents including ethanol at approximately 25 milligrams per milliliter, dimethyl sulfoxide at approximately 30 milligrams per milliliter, and dimethyl formamide at approximately 30 milligrams per milliliter [10]. These solubility parameters represent significant improvements over the parent compound's limited aqueous solubility.

The sodium salt formation contributes to improved aqueous solubility, with the compound showing solubility in phosphate-buffered saline (pH 7.2) at approximately 5 milligrams per milliliter [10]. This enhanced aqueous solubility results from the ionic character introduced by the sodium cation, which facilitates interaction with polar solvents [10]. The solubility profile makes the compound suitable for various analytical and research applications requiring dissolution in both organic and aqueous media.

SolventSolubility (mg/mL)
Ethanol~25 [10]
Dimethyl Sulfoxide~30 [10]
Dimethyl Formamide~30 [10]
Phosphate Buffered Saline (pH 7.2)~5 [10]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features and Structural Confirmation

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for seco rapamycin sodium salt through detailed analysis of proton and carbon environments [14] [18]. The compound exhibits complex nuclear magnetic resonance spectra reflecting its multiple functional groups and stereochemical complexity [14] [18]. The ring-opened structure results in distinct spectral features compared to the parent macrocyclic compound, particularly in regions corresponding to the former ester linkage [4] [19].

Research utilizing homo- and hetero-nuclear nuclear magnetic resonance experiments in dimethyl sulfoxide-d6 has enabled complete assignment of proton and carbon atoms in related rapamycin structures [14] [18]. The nuclear magnetic resonance analysis reveals characteristic chemical shift patterns for the piperidine ring, with nitrogen-15 chemical shifts providing additional structural confirmation [18]. The compound displays signals consistent with the presence of multiple methoxy groups in the range of 3.1-3.3 parts per million [18].

The open-ring configuration introduces new spectral features absent in rapamycin, including modified chemical shifts for carbons previously involved in the macrocyclic ester bond [4] [19]. Two-dimensional nuclear magnetic resonance techniques including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments facilitate complete structural assignment [18].

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometric analysis of seco rapamycin sodium salt reveals characteristic fragmentation patterns that confirm its structural identity and distinguish it from related compounds [4] [15]. The compound exhibits molecular ion peaks consistent with its molecular formula C51H78NNaO13, with mass-to-charge ratios reflecting both positive and negative ionization modes [4]. Research demonstrates detection of the compound with mass-to-charge ratios of -912.6 and +936.6, corresponding to the deprotonated and sodiated molecular ions respectively [4].

Fragmentation analysis reveals specific cleavage patterns characteristic of the open-ring structure [4] [15]. The mass spectrometric data confirms the presence of degradation products including the ring-opened acid form and associated isomers [4]. Liquid chromatography-electrospray ionization-tandem mass spectrometry analysis enables structural elucidation through systematic assessment of fragmentation pathways [15].

The compound demonstrates enhanced ionization efficiency compared to the parent macrocyclic structure, facilitating analytical detection and quantification [15]. Collision-induced dissociation experiments reveal complex fragmentation patterns with multiple fragment ions providing structural information about different molecular regions [15]. High-resolution mass spectrometry confirms exact mass measurements supporting molecular formula assignments [15].

Ultraviolet-Visible Spectroscopic Profile

seco Rapamycin Sodium Salt exhibits characteristic ultraviolet-visible absorption properties reflecting its extended conjugated system [16]. The compound shows significant absorption at 277-278 nanometers, consistent with the presence of the triene chromophore system inherited from rapamycin [13] [16]. This absorption maximum serves as a diagnostic feature for analytical identification and quantification purposes [16].

High-performance liquid chromatography analysis utilizing photodiode array detection demonstrates consistent ultraviolet absorption profiles for seco rapamycin compared to rapamycin [16]. The retention time for seco rapamycin under reversed-phase chromatographic conditions is approximately 18.5 minutes, while rapamycin elutes at approximately 20.0 minutes [16]. The ultraviolet absorption characteristics enable selective detection and differentiation from related compounds [16].

The chromophore system responsible for ultraviolet absorption comprises the conjugated polyene chain extending from carbons 15 through 21, maintaining its spectroscopic properties despite ring-opening [4] [13]. The absorption profile remains largely unchanged from the parent compound, indicating preservation of the electronic structure within the triene region [13] [16].

Crystallinity Properties and Solid-State Characteristics

Crystalline versus Amorphous Forms

seco Rapamycin Sodium Salt can exist in both crystalline and amorphous solid-state forms, each exhibiting distinct physicochemical properties [6] [17]. The compound is typically supplied as a crystalline solid, which provides enhanced stability and reproducible handling characteristics [10]. The crystalline state represents the preferred form for pharmaceutical applications due to improved stability and predictable dissolution behavior [20].

Amorphous forms of pharmaceutical compounds generally exhibit increased dissolution rates and enhanced bioavailability compared to crystalline forms, but often demonstrate reduced chemical stability [17] [20]. The formation of amorphous seco rapamycin sodium salt can occur through various processing conditions including lyophilization, spray drying, or mechanical stress during grinding and milling operations [20]. These amorphous forms typically show increased hygroscopicity and susceptibility to phase transitions under environmental stress [20].

Characterization of solid-state forms requires comprehensive analytical techniques including X-ray powder diffraction, thermal analysis, and spectroscopic methods [11] [17]. The distinction between crystalline and amorphous forms significantly impacts the compound's stability, solubility, and overall pharmaceutical performance [20] [24].

X-ray Diffraction Patterns

X-ray powder diffraction analysis provides definitive identification of crystalline forms and distinguishes them from amorphous materials [17] [24]. Crystalline seco rapamycin sodium salt exhibits characteristic sharp diffraction peaks at specific angles, creating a unique "fingerprint" pattern for the compound [24]. These diffraction patterns result from the ordered arrangement of molecules within the crystal lattice structure [24].

Amorphous forms display broad, diffuse scattering patterns lacking the sharp peaks characteristic of crystalline materials [17] [24]. The X-ray diffraction technique enables quantitative analysis of crystallinity degree and detection of polymorphic forms if present [24]. Advanced diffraction analysis can provide information about crystal structure, unit cell parameters, and molecular packing arrangements [17] [24].

The diffraction patterns serve as quality control tools for ensuring batch-to-batch consistency in solid-state form [24]. Changes in processing conditions, storage environments, or formulation parameters can be detected through systematic X-ray diffraction monitoring [24]. The technique also enables investigation of phase transformations including dehydration, hydration, and polymorph conversions [24].

Impact of Crystallinity on Stability

The crystalline state of seco rapamycin sodium salt significantly influences its chemical stability and storage characteristics [17] [20]. Crystalline forms generally exhibit enhanced stability compared to amorphous materials due to the lower energy state associated with ordered molecular packing [20]. The crystal lattice provides protection against environmental factors including moisture, oxygen, and temperature fluctuations [20].

Research demonstrates that crystalline pharmaceutical compounds show reduced reactivity toward degradation pathways compared to their amorphous counterparts [20]. The ordered structure limits molecular mobility and reduces the accessibility of reactive sites to environmental degradants [20]. This stability advantage translates to extended shelf life and improved storage reliability under specified conditions [20].

Processing stresses including grinding, milling, compression, and granulation can induce phase transitions from crystalline to amorphous forms [20]. These transitions often result in increased dissolution rates but may compromise long-term stability [20]. The monitoring of crystallinity throughout processing and storage ensures maintenance of desired stability characteristics [17] [20].

Structural Isomerism and Conformational Analysis

Rotameric Forms and Isomerization

seco Rapamycin Sodium Salt exhibits complex rotameric behavior due to restricted rotation around specific bonds within its structure [19] [21]. The compound can exist in multiple conformational states resulting from rotation about single bonds, particularly those involving the former macrocyclic structure [19] [21]. Research indicates that rotameric interconversion occurs through specific mechanisms involving the ester and pseudocyclohexyl regions acting as pivot points [21] [25].

Computational modeling reveals energy barriers for rotational processes, with ester rotation barriers calculated at approximately 10.41 kilocalories per mole for rapamycin-related structures [21]. The conformational flexibility allows the cyclohexyl side chain to adopt different spatial orientations relative to the main molecular framework [21] [25]. Nuclear magnetic resonance studies demonstrate that conformational exchange occurs on timescales detectable by spectroscopic methods [21].

The rotameric forms exhibit distinct nuclear magnetic resonance signatures, with different chemical shifts observed for nuclei in exchange between conformational states [21]. This conformational behavior influences the compound's biological activity and binding properties, making understanding of rotameric equilibria important for structure-activity relationships [21] [25].

Cis-Trans Isomerization Around Amide Bond

The amide bond within seco rapamycin sodium salt demonstrates potential for cis-trans isomerization, although this process differs from that observed in structurally related compounds [19] [21]. Research on rapamycin derivatives reveals that amide bond rotation barriers are significantly higher in rapamycin structures compared to other macrolide immunosuppressants [21]. The calculated energy barrier for amide rotation in rapamycin is approximately 23.20 kilocalories per mole [21].

Studies utilizing nuclear magnetic resonance spectroscopy indicate that seco rapamycin exists with both cis and trans conformations in approximately equal ratios in dimethyl sulfoxide solution [19]. The presence of organic bases such as triethylamine dramatically increases the proportion of cis rotamer [19]. The cis conformation is stabilized through intramolecular ionic hydrogen bonding between the carboxylate anion and tertiary alcohol groups [19].

The stabilization energy for the cis rotamer through ionic hydrogen bonding is calculated as 1.4 kilocalories per mole in dimethyl sulfoxide-d6, 2.0 kilocalories per mole in acetonitrile-d3, and 1.1 kilocalories per mole in methanol-d4 [19]. This hydrogen bonding forms a nine-membered ring system contributing to conformational stability [19].

Hemiketal Formation and Associated Isomerization

seco Rapamycin Sodium Salt retains the capacity for hemiketal formation through intramolecular cyclization reactions involving hydroxyl and carbonyl groups [4] [19]. The compound can exist in equilibrium between open-chain and hemiketal forms, with the equilibrium position influenced by pH, temperature, and solvent conditions [4]. This isomerization represents a dynamic process affecting the compound's solution behavior and analytical characteristics [4].

Research demonstrates that hemiketal formation occurs through nucleophilic attack of hydroxyl groups on carbonyl carbons, creating cyclic structures with altered stereochemical properties [4] [19]. The hemiketal forms exhibit different chromatographic retention times and spectroscopic signatures compared to the open-chain structure [4]. This isomerization complicates analytical characterization and requires careful consideration of equilibrium conditions [4].

The rate of hemiketal formation and dissociation depends on environmental factors including pH and temperature [4]. Under physiological conditions, the equilibrium may favor specific isomeric forms, influencing the compound's biological activity and pharmacokinetic properties [4] [19]. Understanding these equilibria is essential for predicting the compound's behavior in various analytical and biological systems [4].

Sodium Salt Formation and Ionic Properties

The sodium salt formation of seco rapamycin represents a critical structural modification that significantly alters the compound's physicochemical properties [1] [6]. The ionic character introduced by sodium cation association enhances water solubility and modifies the compound's solid-state characteristics [6] [10]. The salt formation occurs through neutralization of the carboxylic acid group present in the ring-opened structure [4].

The ionic properties of seco rapamycin sodium salt influence its behavior in solution, including pH-dependent stability and solubility characteristics [4] [10]. The compound exists as a zwitterionic species under physiological pH conditions, with both positive and negative charges distributed across the molecule [1]. This ionic character affects intermolecular interactions and crystal packing arrangements in the solid state [6].

Research indicates that sodium salt formation improves the compound's handling characteristics and analytical reproducibility compared to the free acid form [6] [10]. The salt formation process achieves yields greater than 95% under controlled conditions of pH 7-8 at 4°C . The resulting ionic compound demonstrates enhanced stability in aqueous media while maintaining the structural features necessary for biological activity [4] [6].

PropertyValueReference
Molecular FormulaC51H78NNaO13 [1] [2]
Molecular Weight936.15 g/mol [6]
Solubility in Ethanol~25 mg/mL [10]
Solubility in DMSO~30 mg/mL [10]
Solubility in PBS (pH 7.2)~5 mg/mL [10]
Storage Temperature-20°C (powder, 2 years) [6]
UV Absorption Maximum277-278 nm [13] [16]
Salt Formation Yield>95%

Ester Hydration Processes

The synthesis of seco rapamycin sodium salt begins with the controlled hydrolysis of rapamycin's macrocyclic ester bond . This ring-opening process involves nucleophilic attack on the C1-C2 ester linkage, which represents the key structural transformation that distinguishes seco rapamycin from its parent macrolide . The ester hydration mechanism operates through two primary pathways: enzymatic catalysis using esterases and chemical hydrolysis under alkaline conditions .

Under aqueous alkaline conditions, the macrocyclic ester bond undergoes hydrolysis at pH 9-11, leading to the formation of a diol intermediate . This reaction can be catalyzed by esterases or occurs spontaneously under high pH conditions at temperatures ranging from 25°C to 37°C . The hydrolysis proceeds through a tetrahedral intermediate mechanism, where hydroxide ion attacks the carbonyl carbon of the ester bond, followed by collapse of the tetrahedral intermediate to yield the ring-opened product [2].

The reaction conditions are carefully optimized to minimize side reactions, such as oxidation of the triene moiety or epimerization at chiral centers . Studies have demonstrated that buffered mobile phases with slightly acidic pH are better suited for high performance liquid chromatography analysis of rapamycin and its derivatives, as neutral and basic conditions can lead to rapid degradation [3]. The kinetics of rapamycin degradation in aqueous solution follow first-order rate laws, with half-lives of 200-890 hours in ammonium acetate solutions [4].

Dehydration Reactions

Following the initial hydrolysis step, the diol intermediate undergoes dehydration under mild acidic conditions . This dehydration reaction is conducted at pH 4-6 at 25°C for 12-24 hours, converting the diol intermediate to the open-chain seco rapamycin structure . The dehydration process involves the elimination of water from the vicinal diol groups, facilitated by mild acid catalysts such as hydrochloric acid or acetic acid .

The mechanism of dehydration involves protonation of one of the hydroxyl groups, making it a better leaving group, followed by elimination to form an alkene or return to a more stable configuration . This step is critical for achieving the final seco rapamycin structure and requires careful control of pH and temperature to avoid unwanted side reactions or degradation of the sensitive macrolide framework .

The yield for the dehydration step ranges from 80-85%, representing a significant improvement over earlier synthetic methods . The reaction is monitored using high performance liquid chromatography to ensure complete conversion while minimizing the formation of byproducts . The primary byproduct identified is dihydro-seco rapamycin, which forms via reduction of the triene system .

Sodium Salt Formation

The final step in the ring-opening sequence involves the formation of the sodium salt from the free acid form of seco rapamycin . This neutralization reaction is performed by adding sodium hydroxide to the dehydration reaction mixture, adjusting the pH to 7-8 at 4°C for 1-2 hours . The salt formation achieves yields greater than 95%, making it highly efficient and suitable for large-scale production .

The sodium salt formation enhances the aqueous solubility of the compound compared to the free acid form . The molecular formula of the final product is C₅₁H₇₈NNaO₁₃ with a molecular weight of 936.15 grams per mole [6]. The sodium carboxylate group can be detected by nuclear magnetic resonance spectroscopy with a characteristic chemical shift at δ 172 parts per million .

Chemical Synthetic Routes

Starting Materials and Reagents

The primary starting material for seco rapamycin sodium salt synthesis is rapamycin itself, which is obtained through fermentation of Streptomyces hygroscopicus . The rapamycin used as starting material must meet specific purity requirements, typically greater than 95% by high performance liquid chromatography analysis . Key reagents required for the transformation include sodium hydroxide for the initial hydrolysis step, mineral acids such as hydrochloric acid for the dehydration reaction, and additional sodium hydroxide for the final salt formation .

Esterase enzymes can be employed as biocatalysts for the hydrolysis step, offering advantages in terms of selectivity and mild reaction conditions . When using enzymatic catalysis, purified esterases are preferred over crude homogenates to minimize the formation of byproducts . The choice between chemical and enzymatic hydrolysis depends on the scale of production and desired product quality specifications .

Solvent selection is critical for the synthetic process, with ethanol-water mixtures (typically 70:30 volume/volume) being the preferred medium for the hydrolysis reaction . The use of mixed solvent systems allows for better solubilization of the lipophilic rapamycin substrate while maintaining the aqueous environment necessary for ester hydrolysis . Solvent recovery rates exceed 90% for ethanol-water systems, making the process economically viable for industrial applications .

Reaction Conditions and Parameters

The synthetic route requires precise control of multiple reaction parameters to achieve optimal yields and product quality . Temperature control is essential throughout the process, with the hydrolysis step conducted at 37°C, dehydration at 25°C, and salt formation at 4°C . The temperature profile is designed to maximize reaction rates while minimizing thermal degradation of the sensitive macrolide structure .

pH control represents another critical parameter, with the process requiring three distinct pH environments: alkaline conditions (pH 9-11) for hydrolysis, acidic conditions (pH 4-6) for dehydration, and neutral conditions (pH 7-8) for salt formation . Each pH transition must be carefully managed to avoid precipitation or degradation of intermediates .

Reaction times are optimized for each step: 24-48 hours for ester hydrolysis, 12-24 hours for dehydration, and 1-2 hours for salt formation . These extended reaction times reflect the inherent stability of the macrolide structure and the need for complete conversion at each step . Monitoring by high performance liquid chromatography allows for real-time assessment of reaction progress and endpoint determination .

Yield Optimization Strategies

Several strategies have been developed to optimize yields throughout the synthetic sequence . The primary approach involves careful selection of catalysts and reaction conditions to minimize side reactions . For the hydrolysis step, using purified esterases instead of crude enzyme preparations reduces the formation of the major byproduct, dihydro-seco rapamycin .

Process intensification techniques include the use of controlled reactor systems for industrial-scale production . Hydration tanks are designed to maintain optimal pH and temperature conditions while providing efficient mixing . Dehydration chambers incorporate filtration systems to remove byproducts continuously, preventing their accumulation and potential interference with the desired reaction .

Crystallization conditions for the final salt formation step are optimized to maximize product recovery and purity . Controlled cooling to 4°C promotes selective crystallization of the sodium salt while leaving impurities in solution . The crystallization process is monitored using spectroscopic techniques to ensure complete conversion and optimal crystal morphology .

Advanced process analytical technology enables real-time monitoring and control of critical quality attributes [7]. In situ infrared spectroscopy has been demonstrated as an effective tool for monitoring reaction progress, particularly for the selective protection and deprotection steps involved in rapamycin derivative synthesis [7]. This technology provides explicit instructions for process optimization and quality control, especially valuable for industrial production [7].

Industrial-Scale Production Techniques

Fermentation and Initial Extraction of Rapamycin

Industrial production of seco rapamycin sodium salt begins with large-scale fermentation of Streptomyces hygroscopicus in bioreactors [8]. The fermentation process has been optimized through strain improvement programs, with engineered strains capable of producing rapamycin at concentrations exceeding 780 milligrams per liter [8]. Key fermentation parameters include the use of soybean meal, glucose, and trace minerals as the primary medium components .

Modern fermentation facilities utilize 20,000-liter fermentors with sophisticated control systems for monitoring pH, dissolved oxygen, agitation speed, and temperature [8] [9]. The optimal fermentation conditions include maintenance of pH at 7.24, agitation at 300 revolutions per minute, and aeration at 1 volume per volume per minute [9]. Fermentation typically requires 120-168 hours to reach maximum rapamycin production [8].

Strain engineering has resulted in significant improvements in rapamycin production titers [8]. Rational metabolic engineering approaches include alleviation of glucose repression, improved tolerance towards lysine and shikimic acid, and auxotrophy of tryptophan and phenylalanine through stepwise ultraviolet mutagenesis [8]. These modifications have enabled production levels of 450 milligrams per liter in shake flask studies, scaling to 783 milligrams per liter in pilot plant fermentors [8].

Extraction of rapamycin from fermentation broth involves organic solvent extraction using ethyl acetate, followed by purification via silica gel chromatography . The extraction process is designed to achieve high recovery rates while removing fermentation byproducts and media components . Concentration and purification steps utilize established pharmaceutical manufacturing techniques to ensure product quality suitable for subsequent chemical modification .

Chemical Modification to seco Rapamycin

Industrial-scale chemical modification follows the same fundamental chemistry as laboratory-scale synthesis but incorporates engineering controls for safety, efficiency, and quality assurance . The process utilizes controlled reactor systems with dedicated vessels for each synthetic step . Hydration tanks are designed to handle 50-100 kilogram batches of rapamycin per cycle, representing a substantial scale-up from research quantities .

The hydration tank system maintains precise control over pH and temperature while providing efficient agitation for mass transfer . Rapamycin is dissolved in ethanol-water mixtures (70:30 volume/volume) and treated with 0.1 molar sodium hydroxide at 37°C for 36 hours . Automated pH control systems ensure consistent reaction conditions throughout the extended reaction time .

Dehydration chambers incorporate advanced mixing and heat transfer capabilities to maintain the lower temperature requirements (25°C) while ensuring complete conversion . The solution is acidified to pH 5 with hydrochloric acid, stirred for 18 hours, and filtered to remove byproducts . Continuous filtration systems prevent accumulation of solid impurities that could interfere with subsequent processing steps .

Quality control throughout the industrial process relies on high performance liquid chromatography analysis to monitor reaction progress and intermediate purity . In-process testing ensures that each synthetic step achieves the required conversion levels before proceeding to the next stage . The overall industrial process achieves final purities of at least 73% by high performance liquid chromatography analysis .

Salt Formation and Purification

The final salt formation step in industrial production utilizes large-scale crystallization equipment designed for pharmaceutical manufacturing . The filtered dehydration reaction mixture is neutralized with sodium hydroxide in stirred crystallization vessels maintained at 4°C . Controlled addition of base ensures uniform pH distribution and prevents local precipitation that could affect crystal quality .

Crystallization conditions are optimized to produce crystals with appropriate size distribution and morphology for downstream processing . The low temperature crystallization process promotes selective precipitation of the desired sodium salt while maintaining impurities in solution . Filtration and washing steps remove residual impurities and excess salts .

Drying operations utilize pharmaceutical-grade equipment designed to remove residual solvents while maintaining crystal integrity . Vacuum drying at controlled temperatures prevents thermal degradation while achieving the required moisture specifications . Final milling and blending operations ensure uniform particle size distribution suitable for pharmaceutical applications .

Solvent recovery systems are integrated throughout the industrial process to minimize waste and reduce operating costs . Distillation systems achieve greater than 90% recovery of ethanol and water, with recovered solvents meeting specifications for reuse in subsequent batches . This approach reduces both environmental impact and raw material costs .

Laboratory-Scale Preparation Methods

Small-Batch Synthesis Protocols

Laboratory-scale preparation of seco rapamycin sodium salt follows similar chemistry to industrial processes but with modifications appropriate for research quantities . Small-batch protocols typically utilize 1-10 gram quantities of starting rapamycin, allowing for detailed optimization of reaction conditions and analytical characterization . The reduced scale enables use of specialized glassware and precise control over reaction parameters .

Reaction vessels for laboratory synthesis include round-bottom flasks equipped with magnetic stirring, temperature control, and inert atmosphere capabilities . pH monitoring utilizes calibrated pH meters with micro-electrodes suitable for small volume measurements . Temperature control systems provide precise heating and cooling throughout the multi-step synthesis .

Laboratory protocols incorporate enhanced analytical monitoring compared to industrial processes . Thin-layer chromatography provides rapid assessment of reaction progress, while high performance liquid chromatography enables quantitative analysis of starting materials, intermediates, and products . Nuclear magnetic resonance spectroscopy confirms structural identity and purity of isolated intermediates .

Small-batch synthesis enables investigation of alternative reaction conditions and catalyst systems . Research studies have explored various esterase enzymes for the hydrolysis step, different acid catalysts for dehydration, and alternative crystallization conditions for salt formation . These studies provide fundamental understanding that supports optimization of larger-scale processes .

Purification Techniques

Laboratory-scale purification of seco rapamycin sodium salt relies on chromatographic techniques not practical for industrial implementation . Reverse-phase high performance liquid chromatography using C18 columns with acetonitrile-water gradients provides high-resolution separation of the desired product from impurities and byproducts . Semi-preparative columns enable purification of 10-100 milligram quantities with excellent recovery .

Column chromatography using silica gel or reverse-phase resins offers an alternative purification approach for larger laboratory quantities . Gradient elution systems provide selective separation based on differences in polarity and hydrogen bonding properties . Flash chromatography systems enable rapid purification with minimal solvent consumption .

Crystallization techniques adapted for small-scale operations include controlled cooling crystallization and antisolvent precipitation . These methods enable optimization of crystal morphology and purity for analytical characterization . Recrystallization from various solvent systems provides additional purification and enables investigation of polymorphic forms .

Stability considerations are particularly important for laboratory-scale preparations due to extended storage times . The compound degrades in aqueous solutions within 24 hours at 25°C, necessitating storage at -80°C in anhydrous dimethyl sulfoxide . Inert atmosphere storage prevents oxidative degradation of the sensitive triene system .

Quality Control and Purity Assessment

High Performance Liquid Chromatography Analysis Methods

High performance liquid chromatography represents the primary analytical technique for quality control and purity assessment of seco rapamycin sodium salt [10] [11]. The standard analytical method utilizes C18 reverse-phase columns with acetonitrile-water mobile phases, achieving baseline separation of the target compound from related impurities [10]. Optimal separation conditions include a column temperature of 40°C and gradient elution from 50:50 to 10:90 acetonitrile:water over 25 minutes [10].

Detection wavelength is set at 277 nanometers, corresponding to the characteristic ultraviolet absorption of the triene chromophore present in rapamycin and its derivatives [10] [11]. This wavelength provides excellent sensitivity while minimizing interference from common pharmaceutical excipients and solvents [10]. Photodiode array detection enables spectral confirmation of peak identity and assessment of peak purity [12].

Retention time for seco rapamycin under standard conditions is approximately 18.5 minutes, compared to 20.0 minutes for the parent rapamycin compound [10]. This difference in retention time reflects the increased polarity of the ring-opened structure and enables clear separation during analysis [10]. The method has been validated according to International Council for Harmonisation guidelines, demonstrating linearity, precision, accuracy, and specificity [10].

Quantitative analysis requires preparation of calibration standards using certified reference materials . The calibration curve demonstrates excellent linearity over the concentration range from 0.025 to 2 micrograms per milliliter, with correlation coefficients exceeding 0.995 [11]. Lower limit of quantification is established at 25 nanograms per milliliter, providing adequate sensitivity for impurity analysis [11].

Spectroscopic Purity Determination

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment for seco rapamycin sodium salt [13] [14]. Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shifts for the sodium carboxylate group (δ 172 parts per million) and the C-14 hydroxyl group (δ 4.2 parts per million) . The absence of signals corresponding to the intact macrocyclic ester confirms complete ring opening [13].

The compound exhibits conformational complexity in solution, with nuclear magnetic resonance studies revealing the presence of multiple conformers [14] [13]. High-field nuclear magnetic resonance analysis demonstrates that the major and minor conformers exist in approximately a 9:1 ratio in deuterated dimethyl sulfoxide [13]. This conformational isomerism is associated with rotation about specific bonds within the molecule rather than cis-trans amide isomerization as originally proposed [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information, with complete assignment of all carbon atoms achieved through two-dimensional correlation experiments [14] [13]. The spectroscopic data provides independent corroboration of the proposed structure and enables detection of structural impurities at low levels [14]. Heteronuclear single quantum coherence experiments confirm connectivity between proton and carbon atoms [13].

Mass spectrometry using electrospray ionization provides molecular weight confirmation and fragmentation pattern analysis [10]. The sodium salt exhibits characteristic mass spectral behavior with molecular ion peaks corresponding to the expected molecular weight of 936.15 atomic mass units . Tandem mass spectrometry enables structural confirmation through analysis of characteristic fragmentation patterns [10].

Crystallinity Measurement Techniques

X-ray powder diffraction represents the primary technique for assessment of crystalline versus amorphous content in seco rapamycin sodium salt samples [15] [16]. The method utilizes copper K-alpha radiation to generate diffraction patterns characteristic of the crystalline lattice structure [15]. Quantitative analysis of crystallinity employs whole pattern fitting methods that compare experimental patterns to reference standards [15].

The detection limit for amorphous content by X-ray powder diffraction is approximately 5% by weight, with absolute accuracy of ±3% [15]. Baseline intensities in X-ray powder diffractograms, associated with the amorphous component, enable detection of non-crystalline material [15]. The technique requires minimal sample preparation and provides highly reproducible results [15].

Solid-state nuclear magnetic resonance spectroscopy offers complementary information about crystalline defects and molecular mobility [15]. This technique can quantify crystalline defects at levels greater than 3% by weight with an estimated uncertainty of ±2% [15]. Such crystalline defects arise from molecular conformational differences that have only small effects on crystal lattice parameters [15].

Transmission Raman spectroscopy provides an alternative approach for crystallinity determination with advantages in sampling depth and speed of analysis [17]. The technique can differentiate and quantify crystalline and amorphous active pharmaceutical ingredient content with a limit of detection of 0.9% by weight [17]. The transmission geometry ensures that the signal obtained is representative of the bulk sample rather than being biased toward the surface [17].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

3

Exact Mass

935.53708582 g/mol

Monoisotopic Mass

935.53708582 g/mol

Heavy Atom Count

66

Appearance

Assay:≥85%A crystalline solid

UNII

5C22RFD4Y6

Dates

Last modified: 08-15-2023
[1]. Osmulski PA, et al. Rapamycin allosterically inhibits the proteasome. Mol Pharmacol. 2013 Jul;84(1):104-13.
[2]. Mauro-Lizcano M, et al. New method to assess mitophagy flux by flow cytometry. Autophagy. 2015;11(5):833-43.

Explore Compound Types